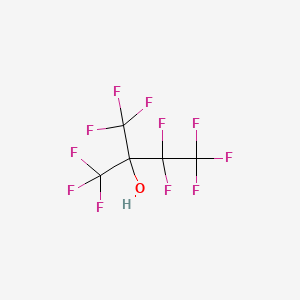
1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol
Descripción general
Descripción
1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol, also known as this compound, is a useful research compound. Its molecular formula is C5HF11O and its molecular weight is 286.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol (also known as Octafluorobutanol) is a perfluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on available research findings, case studies, and biochemical analyses.
- Chemical Formula : C4H2F8O
- Molecular Weight : 188.06 g/mol
- Structure : The compound features a highly fluorinated structure which contributes to its unique physicochemical properties.
Biological Activity Overview
Research into the biological activity of Octafluorobutanol suggests several potential applications in various fields including pharmacology and environmental science. The following sections detail the specific biological activities observed in studies.
Antimicrobial Activity
Recent studies have indicated that Octafluorobutanol exhibits antimicrobial properties against various bacterial strains. The antimicrobial efficacy was determined using standard microbiological techniques such as Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.8 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .
Antioxidant Properties
Octafluorobutanol has also been evaluated for its antioxidant capabilities. In vitro assays showed that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in biological systems.
- DPPH Scavenging Activity : The compound exhibited an EC50 value of 15 mg/mL in DPPH radical scavenging assays.
- FRAP Assay : Results indicated a ferric reducing antioxidant power comparable to known antioxidants.
These findings imply that Octafluorobutanol could be utilized in formulations aimed at reducing oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of Octafluorobutanol involved testing against multiple resistant strains of bacteria. The results highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 0.5 mg/mL. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria .
Case Study 2: Environmental Impact
Research has also focused on the environmental impact of Octafluorobutanol due to its persistence and bioaccumulation potential. Studies indicate that while it possesses beneficial biological activities, its environmental stability raises concerns regarding long-term ecological effects .
Propiedades
IUPAC Name |
1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF11O/c6-2(7,5(14,15)16)1(17,3(8,9)10)4(11,12)13/h17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMFPLLMFQGGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210871 | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-98-3 | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













